molecular formula C12H15N3O2S2 B3084546 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide CAS No. 1142213-13-5

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide

Cat. No. B3084546
CAS RN: 1142213-13-5
M. Wt: 297.4 g/mol
InChI Key: NXYYPGOKFSJFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide (4-MDPBSA) is a novel synthetic compound that has been studied for its potential applications in scientific research. 4-MDPBSA has been widely used as a catalyst in organic synthesis and as a reagent in various biochemical and physiological experiments. In

Scientific Research Applications

Antiviral Activity

  • The compound has been tested for its potential antiviral properties, specifically against HIV. One study describes the synthesis of derivatives that showed reasonable in vitro anti-HIV potency, highlighting the potential of these compounds in antiviral research (Pomarnacka, 2007).

Antimicrobial and Antifungal Properties

  • Several derivatives of benzenesulfonamide, including those with modifications similar to the target compound, have been synthesized and evaluated for antimicrobial activity. Some compounds displayed significant activity against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
  • Another study focused on the antimycotic action of amino-N-(5-pyrimidinyl)benzenesulfonamides against strains of Candida albicans and Candida tropicalis. The results suggested that specific 4-amino derivatives exhibited antimycotic activity, hinting at the compound's utility in antifungal applications (Pecorari et al., 1985).

Chemical Synthesis and Biological Evaluation

  • The compound and its derivatives have been utilized in the synthesis of novel chemical entities with potential biological activities. For instance, new pyrrolopyrimidin-6-yl benzenesulfonamides were synthesized and identified as potent A2B adenosine receptor antagonists, demonstrating the compound's role in the development of new therapeutic agents (Esteve et al., 2006).
  • Research has also been conducted on the synthesis, characterization, and evaluation of benzenesulfonamide derivatives for antimicrobial and anthelmintic activities, further illustrating the broad scope of applications in pharmaceutical research (Badgujar et al., 2017).

properties

IUPAC Name

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-12(2)7-8-15(11(18)14-12)9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,18)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYPGOKFSJFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Reactant of Route 2
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Reactant of Route 4
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Reactant of Route 5
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Reactant of Route 6
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide

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